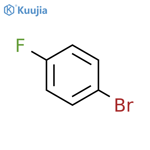

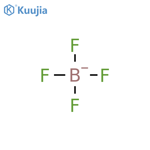

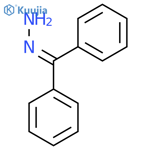

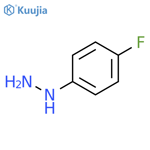

Nickel-catalyzed N-arylation of benzophenone hydrazone with bromoarenes

,

RSC Advances,

2014,

4(7),

3364-3367